2-Aminopropanamide hydrochloride
Description
Contextualizing 2-Aminopropanamide (B1330713) Hydrochloride as a Research Compound
2-Aminopropanamide hydrochloride, systematically known as (S)-2-aminopropanamide hydrochloride in its common chiral form, is the hydrochloride salt of alaninamide. It is classified as an amino acid derivative and serves as a crucial building block in various synthetic processes. nih.govnih.gov In the realm of scientific investigation, it is primarily recognized as a biochemical reagent and a versatile precursor for the synthesis of more complex molecules. sigmaaldrich.com Its hydrochloride form enhances the compound's stability and solubility, particularly in aqueous solutions, which is advantageous for a variety of laboratory applications. nih.gov
The compound's structure, featuring a primary amine, an amide group, and a chiral center, makes it a valuable tool for researchers. These functional groups provide reactive sites for a range of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.
Scope and Significance of Academic Inquiry
The academic interest in this compound is principally centered on its utility in synthetic and medicinal chemistry. Researchers utilize this compound as a fundamental starting material or intermediate in the creation of a wide array of organic molecules.
A significant area of its application is in peptide synthesis . Peptides, which are short chains of amino acids, are of immense interest in biochemistry and pharmacology due to their diverse biological roles. This compound serves as a source of the alanine (B10760859) residue in the construction of these peptide chains. nih.gov The process often involves coupling the amino group of the alaninamide with the carboxylic acid of another amino acid or peptide fragment. rsc.org
Furthermore, academic research has extensively explored the use of this compound as a precursor in drug discovery and the development of biologically active compounds. Studies have demonstrated its role as an intermediate in the synthesis of potential therapeutic agents, including:
Antibacterial agents : The compound is a component in the synthetic pathways leading to novel antibacterial compounds.
Antifungal agents : Its structural features are leveraged in the development of new antifungal medications.
Anticancer agents : Research has shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, making it a valuable scaffold in oncology research.
Beyond these areas, the compound is also used as a research tool in its own right to study enzymatic reactions and to develop new synthetic methodologies. Its simple yet functionalized structure makes it an ideal model system for investigating reaction mechanisms and optimizing synthetic protocols.
Detailed Research Findings
Academic literature provides specific examples of the application of this compound. For instance, it has been used in the preparation of novel amide derivatives of steroidal compounds with potential glucocorticoid activity. In these studies, the amine functionality of this compound is reacted with an activated carboxylic acid on the steroid backbone to form a new amide linkage.
Another area of investigation involves the incorporation of alaninamide into polymer backbones to create stimuli-responsive materials. These materials can change their properties, such as solubility or shape, in response to environmental cues like temperature or pH, making them promising candidates for applications in drug delivery and tissue engineering.
The table below summarizes key data for this compound and its related forms.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | L-Alaninamide hydrochloride, (S)-2-aminopropanamide hydrochloride |
| CAS Number | 33208-99-0 ((S)-form) |
| Molecular Formula | C₃H₉ClN₂O |
| Molecular Weight | 124.57 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 212-217 °C |
| Solubility | Soluble in water and methanol |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminopropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAINKIUSZGVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80222-96-4 | |
| Record name | 2-aminopropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Aminopropanamide Hydrochloride
Stereoselective Synthesis of 2-Aminopropanamide (B1330713) Hydrochloride
Achieving enantiomeric purity is paramount in the synthesis of chiral molecules like 2-aminopropanamide hydrochloride. Stereoselective synthesis encompasses methods that preferentially form one stereoisomer over another.
Asymmetric Synthesis Approaches for Enantiomeric Purity
Asymmetric synthesis is a powerful strategy to produce enantiomerically pure compounds. chiralpedia.com These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. tdl.org While various strategies exist, the goal is to create a chiral environment that favors the formation of one enantiomer. chiralpedia.com
Recent advancements have focused on racemization-free coupling reagents, which are advantageous due to their low cost and toxicity. nih.gov These reagents are crucial in peptide synthesis and the creation of chiral amides, ensuring that the stereochemical integrity of the amino acid derivatives is maintained throughout the synthetic process. nih.gov
A key approach involves the use of biocatalysis. For instance, a biocatalytic dynamic kinetic resolution (DKR) has been developed for the synthesis of β-branched aromatic amino acids, which can establish two adjacent stereocenters with high stereoselectivity in a single step. nih.gov This method highlights the potential of enzymes to perform highly selective transformations under mild conditions. nih.gov Another strategy involves a temporary stereocenter approach, where a chiral auxiliary is used to direct a reaction and is subsequently removed, yielding the enantiopure product. rsc.org
| Approach | Key Feature | Example Application |
| Racemization-Free Coupling | Maintains stereochemical integrity during amide bond formation. | Synthesis of chiral peptides. nih.gov |
| Biocatalytic DKR | Utilizes enzymes for high stereoselectivity. | Synthesis of β-branched aromatic amino acids. nih.gov |
| Temporary Stereocenter | Employs a removable chiral auxiliary to direct stereochemistry. | Asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.org |
Resolution Techniques for Chiral Separation and Optical Activity
While asymmetric synthesis aims to produce a single enantiomer directly, resolution techniques are employed to separate a racemic mixture of enantiomers. youtube.com This remains a widely used method for obtaining enantiomerically pure compounds on a large scale. youtube.com
One common method is the reaction of the racemic mixture with a single enantiomer of another chiral compound, known as a resolving agent. This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization or chromatography. youtube.com After separation, the resolving agent is removed to yield the individual, optically pure enantiomers. youtube.com
Chiral column chromatography is another powerful resolution technique. khanacademy.org This method utilizes a stationary phase that is itself chiral, leading to differential interactions with the enantiomers in the mixture and allowing for their separation. khanacademy.org Glycopeptides, for example, have been used as chiral selectors to resolve aromatic amino acids. nih.gov The effectiveness of such separations can be optimized by adjusting the mobile phase composition. nih.gov
| Technique | Principle | Common Application |
| Chemical Resolution | Formation of separable diastereomers using a resolving agent. | Large-scale production of enantiopure compounds. youtube.com |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Analytical and preparative separation of enantiomers. khanacademy.orgsigmaaldrich.com |
| Mobile Phase Additives | Use of chiral selectors in the mobile phase for separation on an achiral column. | Separation of aromatic amino acid enantiomers. nih.gov |
Functional Group Interconversions and Derivatization Strategies
Once synthesized, this compound can undergo various chemical transformations to introduce new functional groups and create diverse derivatives.
Esterification and Subsequent Ammonolysis Reactions
A common route to amides involves the conversion of esters through ammonolysis. chemistrysteps.com This reaction proceeds via a nucleophilic acyl substitution mechanism where ammonia (B1221849) or an amine attacks the ester's carbonyl group. chemistrysteps.comyoutube.com While the direct reaction of esters with ammonia can be sluggish, it is a widely utilized method in synthetic chemistry. nih.gov
The efficiency of ammonolysis can be influenced by the reaction conditions. For instance, the use of alkali metal amidoboranes has been shown to be an effective way to prepare primary and secondary amides from esters under milder conditions than traditional ammonolysis. nih.gov Biocatalysts, such as Candida antarctica lipase (B570770) B (CAL-B), can also be employed to facilitate the ammonolysis of esters, often with high conversion and enantiomeric purity. taylorandfrancis.com The reaction mechanism involves the nucleophilic attack of ammonia on the ester, leading to a tetrahedral intermediate which then eliminates the alkoxy group to form the amide. nih.gov
| Reagent/Catalyst | Conditions | Outcome |
| Ammonia | Typically requires elevated temperatures. | Conversion of esters to primary amides. chemistrysteps.comnih.gov |
| Alkali Metal Amidoboranes | Milder conditions. | Efficient synthesis of primary and secondary amides. nih.gov |
| CAL-B (Biocatalyst) | Mild, often with co-solvents and drying agents. | High conversion and enantiopurity. taylorandfrancis.com |
Boron-Mediated Amidation Reactions
Boron-based reagents have emerged as effective catalysts for the direct amidation of carboxylic acids with amines. ucl.ac.uknih.gov This method offers an alternative to traditional coupling reagents and can proceed under relatively mild conditions. Various boron species, including boric acid, borate (B1201080) esters, and boronic acids, have been shown to catalyze this transformation. nih.gov
The mechanism of boron-mediated amidation is thought to involve the formation of an acyloxyboron intermediate, which is then susceptible to nucleophilic attack by the amine. ucl.ac.uk More recent studies suggest that the reaction may proceed through a dimeric B-X-B motif that activates the carboxylic acid while delivering the amine nucleophile. nih.gov Boronic acid catalysts have been developed that are effective even at room temperature for a wide range of substrates, including protected amino acids with minimal racemization. acs.org
| Boron Reagent | Key Advantage | Proposed Intermediate |
| Trisdialkylaminoboranes | Early example of boron-mediated amidation. | Acyloxyboron species. ucl.ac.uk |
| Boronic Acids | Catalytic and effective at room temperature. | Dimeric B-X-B motif. nih.govacs.org |
| Borate Esters | Useful for chemoselective amidation. | Acyloxyboron species. ucl.ac.uk |
Transient Directing Group Applications in C-H Oxygenation
The functionalization of otherwise inert C-H bonds is a major goal in modern synthetic chemistry. snnu.edu.cn A powerful strategy to achieve site-selectivity in these reactions is the use of directing groups. snnu.edu.cn Transient directing groups are particularly advantageous as they are formed in situ and can be removed in the same reaction pot, avoiding additional synthetic steps. snnu.edu.cn
In the context of amine-containing molecules, an amino amide can serve as a transient directing group for palladium-catalyzed C-H oxygenation. rsc.org For example, 2-hydroxynicotinaldehyde (B1277654) can be used as a transient directing group to facilitate the γ-C(sp³)–H oxygenation of aliphatic amines. researchgate.net This allows for the selective introduction of acyloxy or alkoxy groups at the γ-position. Amides themselves can also act as directing groups for C-H functionalization, although their weaker coordinating ability can be a challenge. mdpi.com The use of transient imine directing groups has also been explored for the C-H functionalization of amines. rsc.org
| Directing Group Strategy | Metal Catalyst | Functionalization Type |
| Transient Amino Amide | Palladium | ortho-C–H Fluoroalkoxylation of benzylic amines. rsc.org |
| 2-Hydroxynicotinaldehyde | Palladium | γ-C(sp³)–H Acyloxylation/Alkoxylation of aliphatic amines. researchgate.net |
| Weinreb Amide | Ruthenium(II), Cobalt(III) | ortho-C-H Oxidation, Allylation, Alkenylation, Iodination, Amidation. mdpi.com |
Role as a Chemical Building Block in Complex Molecule Synthesis
This compound is a chiral building block frequently utilized in synthetic organic chemistry. Its structure, derived from the natural amino acid L-alanine, provides a stereochemically defined center that is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions. guidechem.comfengchengroup.com Before its use in many synthetic transformations, the free base is often generated in situ by treatment with a non-nucleophilic base. guidechem.com
The primary application of this compound in the pharmaceutical sector is as a key intermediate for the construction of complex drug molecules. fengchengroup.com Its inherent chirality and functional groups are leveraged to build scaffolds for a variety of therapeutic agents.
One notable application is in the preparation of novel amide derivatives of steroidal compounds. For instance, it has been used to synthesize steroidal[3,2-c]pyrazole compounds that exhibit glucocorticoid activity. chemdad.com This involves the coupling of the aminopropanamide moiety with a suitable steroidal precursor to introduce an amino acid-like side chain, which can modulate the biological activity of the steroid core.
More recently, research has focused on developing novel alaninamide derivatives as potential therapeutics for neurological disorders. A series of ((benzyloxy)benzyl)propanamide derivatives, synthesized using alaninamide scaffolds, have shown significant anticonvulsant activity in preclinical models. nih.gov These studies highlight the value of the alaninamide core in creating new chemical entities with desirable pharmacological properties. In these syntheses, the 2-aminopropanamide structure serves as the foundation for creating hybrid molecules that incorporate features of known antiseizure medications. nih.gov
Detailed research into these derivatives has identified lead compounds with promising efficacy and safety profiles. For example, compound 5 from one study emerged as a lead molecule with potent activity in maximal electroshock (MES) and 6 Hz seizure models in mice. nih.gov
| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | 6 Hz (44 mA) ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) |
| 5 | 48.0 | 45.2 | 201.3 | > 300 |
| 6 | > 300 | 100% protection at 100 mg/kg | - | > 300 |
| 7 | 100% protection at 100 mg/kg | 100% protection at 100 mg/kg | - | > 300 |
Data sourced from a study on novel alaninamide derivatives with anticonvulsant activity. nih.gov
Further studies have also explored these derivatives for antinociceptive (pain-relieving) properties, with some compounds showing efficacy in models of tonic and neuropathic pain. nih.gov These findings underscore the importance of this compound as a versatile starting material for generating libraries of compounds for drug discovery campaigns. nih.gov
As a bifunctional organic molecule, this compound can, in principle, participate in polymerization reactions. The amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the amide group could potentially be involved in other types of polymerization under specific conditions. However, its use in the large-scale production of common polymers is not widely documented in scientific literature. Its application is more specialized, often found in the synthesis of unique oligomers or as a modifying agent for existing polymers where specific chiral or functional properties are desired. In organic chemical production, it serves as an important intermediate for various fine chemicals, including agrochemicals and other specialized organic compounds. chemdad.com
This compound is a direct precursor for the synthesis of dipeptides and larger peptide chains. sigmaaldrich.com In peptide synthesis, the controlled formation of an amide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental step.
When used as the N-terminal amino acid, the primary amine of this compound is the nucleophile. To prevent self-polymerization and ensure the correct sequence, the amino group of the second amino acid must be protected before the coupling reaction. Common amine protecting groups include tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The coupling reaction itself is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which activates the carboxylic acid of the incoming protected amino acid. masterorganicchemistry.com
The general strategy for synthesizing a dipeptide using this compound (as H₂N-Ala-NH₂·HCl) would be:
Neutralization of the hydrochloride salt to liberate the free amine.
Coupling with an N-protected amino acid (e.g., Boc-X-OH) in the presence of a coupling agent to form the protected dipeptide amide (Boc-X-Ala-NH₂).
Deprotection of the N-terminus to allow for further chain elongation if desired. masterorganicchemistry.com
This approach is particularly useful in solution-phase peptide synthesis and for creating peptide amides, which are common motifs in biologically active peptides. sigmaaldrich.com The use of amino acid amides like 2-aminopropanamide is considered a plausible pathway in prebiotic peptide formation, highlighting its fundamental role in the chemistry of life's building blocks.
Mechanistic Investigations and Reaction Pathway Elucidation of 2 Aminopropanamide Hydrochloride
Kinetics and Thermodynamics of 2-Aminopropanamide (B1330713) Hydrochloride Reactions
The study of 2-aminopropanamide hydrochloride, the salt of alaninamide, provides insight into fundamental chemical reactions such as peptide bond formation and hydrolysis. Research conducted under simulated prebiotic conditions using wet-dry cycles has shown that alaninamide can directly form oligopeptides, including di-, tri-, and tetra-alanines, as well as their amide and cyclic derivatives. eppcgs.org These reactions were found to be significantly influenced by pH, with neutral (pH 7.0) and alkaline (pH 10.0) conditions generally favoring the formation of longer peptides compared to acidic conditions (pH 3.0). eppcgs.org Specifically, the highest production of dialanine and trialanine was observed at pH 10.0, while tetra-alanine was detected at pH 7.0. eppcgs.org
Thermodynamically, amino acid amides like alaninamide have been shown to be more favorable than their corresponding amino acids for peptide formation. eppcgs.org This simplifies the process of polymerization and suggests that alaninamide can act as a "bridge" to facilitate the synthesis of more complex peptide structures from amino acids. eppcgs.org
The kinetics of reactions involving this compound are also sensitive to temperature and the surrounding medium. Studies on peptide synthesis at low temperatures, a field known as cryochemistry, have demonstrated that freezing-induced high local concentrations of substrates can enhance reaction kinetics. nih.gov For instance, the ammonolysis reaction between N-acetyl-L-phenylalanine ethyl ester and L-alaninamide to form a dipeptide showed increased yields as the temperature decreased in various water-miscible organic solvents. nih.gov This enhancement is attributed to the freeze-concentration effect, where reactants are confined to small liquid regions between ice crystals, leading to accelerated reaction rates. nih.gov Lowering the temperature can also weaken the entropy penalty of the reaction, thereby increasing the equilibrium constant and favoring product formation. nih.gov
The table below summarizes the effect of pH on the formation of various alanine (B10760859) peptides from alaninamide in wet-dry cycle experiments. eppcgs.org
| pH | Dialanine (Ala₂) | Trialanine (Ala₃) | Tetra-alanine (Ala₄) |
| 3.0 | Observed | Observed | Not Detected |
| 7.0 | Observed | Observed | Detected |
| 10.0 | Highest Production | Highest Production | Not Detected |
Catalytic Mechanisms Involving this compound
This compound and its free base form, alaninamide, are involved in several catalytic processes, acting both as substrates and as catalysts. In its deprotonated (alaninamide) form, the molecule can function as a general base catalyst. core.ac.uk Studies on the hydrolysis of activated amides have shown that the presence of unprotonated alaninamide significantly increases the reaction rate. core.ac.uk The pH dependence of this reactivity confirms that the high catalytic activity is associated with the deprotonated amine group, which can facilitate hydrolysis by activating a water molecule or by participating directly in nucleophilic substitution pathways. core.ac.uk
Alaninamide also plays a crucial role in organocatalytic reactions for peptide synthesis. In a process known as "Prebiotic Catalytic Peptide Ligation" (CPL), alaninamide acts as a nucleophile, reacting with an α-amidonitrile. nih.govacs.org A key step in this mechanism involves the intramolecular catalysis of amidine hydrolysis. After the initial reaction, an amidine intermediate is formed, which then cyclizes to a 5-membered imidazolone. acs.org This cyclization facilitates the selective hydrolysis of the amidine, leading to the formation of the peptide bond and regenerating the catalytic cycle. acs.org This intramolecular mechanism explains the selective formation of the desired peptide product over other potential side reactions. acs.org
Furthermore, this compound is a key reactant in catalytic reductive amination for the synthesis of pharmaceuticals like Safinamide. acs.org In this process, the hydrochloride salt is reacted with an aldehyde to form an iminium ion, which is then hydrogenated. google.com The use of the hydrochloride salt is considered important for the formation of the iminium ion, which is more reactive towards reduction than the corresponding neutral imine. google.com This reaction is typically performed in the presence of a heterogeneous catalyst, such as platinum on carbon (Pt/C), under a hydrogen atmosphere. acs.org
The table below outlines the role of this compound/alaninamide in different catalytic mechanisms.
| Catalytic Process | Role of 2-Aminopropanamide/Alaninamide | Mechanism |
| General-Base Catalysis | Catalyst (as alaninamide) | Deprotonated amine acts as a general base to activate nucleophiles (e.g., water) for hydrolysis of amides. core.ac.uk |
| Prebiotic Catalytic Peptide Ligation | Nucleophilic Substrate | Reacts with an α-amidonitrile, followed by intramolecularly catalyzed hydrolysis of an amidine intermediate via a cyclic imidazolone. acs.org |
| Reductive Amination | Reactant (as hydrochloride salt) | Forms a reactive iminium ion intermediate with an aldehyde, which is then catalytically hydrogenated to form a secondary amine. acs.orggoogle.com |
Interaction with Specific Molecular Targets and Pathways
2-Aminopropanamide, as the fundamental structure of the amino acid alanine at the C-terminus of a peptide chain, interacts with various biological macromolecules. A notable example is its interaction with bacterial periplasmic solute-binding proteins (SBPs), which are part of ATP-binding cassette (ABC) transport systems. researchgate.netbiorxiv.org Specific SBPs have been identified that bind to L-amino acid amides, including L-alaninamide, but not to the corresponding L-amino acids. researchgate.netbiorxiv.org
X-ray crystallography of one such protein, MeAmi_SBP, bound to a ligand reveals that the binding specificity is conferred by key interactions with the amide group of the ligand. researchgate.net The binding affinity varies for different amino acid amides, with factors such as the side chain influencing the stability of the interaction. biorxiv.org For instance, L-alaninamide shows a certain binding affinity, which differs from glycinamide (B1583983) (lacking a side chain) and L-tyrosinamide (possessing a bulky aromatic side chain). biorxiv.org The residues in the binding pocket that interact with the L-amino acid amide backbone are highly conserved across a large family of these proteins, suggesting a widespread biological role for the uptake and metabolism of L-amino acid amides in bacteria. biorxiv.org
Another critical molecular target is the γ-secretase enzyme, which is implicated in Alzheimer's disease. This enzyme cleaves the amyloid precursor protein (APP), and its activity can be modulated by enzyme-substrate interactions. nih.gov A specific L-alaninamide derivative, N2-((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)-L-alaninamide, is a known modulator of γ-secretase, highlighting the role of the alaninamide scaffold in designing molecules that interact with complex enzyme active sites. nih.gov
The table below summarizes the interactions of 2-aminopropanamide and its derivatives with specific molecular targets.
| Molecular Target | Context | Nature of Interaction |
| Bacterial Solute-Binding Proteins (SBPs) | Nutrient Uptake | Specific, non-covalent binding of L-alaninamide to the protein's ligand-binding pocket, facilitating transport. researchgate.netbiorxiv.org |
| Voltage-Gated Ion Channels (Navx, Cav1.2) | Anticonvulsant/Antinociceptive Therapy | Alaninamide derivatives designed to bind to and modulate the function of these channels. acs.org |
| TRPV1 Channel | Antinociceptive Therapy | Structural modifications on alaninamide derivatives are intended to enhance interaction with the TRPV1 channel. acs.org |
| γ-Secretase | Alzheimer's Disease Research | An L-alaninamide derivative acts as a modulator of enzyme activity, demonstrating interaction with the enzyme-substrate complex. nih.gov |
Computational Chemistry and in Silico Modeling of 2 Aminopropanamide Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic charge distribution, and reactivity indices.
A study on the gas-phase acidities of common amino acid amides, including alaninamide, utilized G3(MP2) theory to determine their structures and acidities. nih.gov Such calculations are crucial for understanding the molecule's behavior in different chemical environments. For instance, these calculations can predict the most likely sites for protonation or deprotonation, which is fundamental to its interaction with biological systems.
Furthermore, electron paramagnetic resonance (EPR) studies on gamma-irradiated L-alaninamide hydrochloride powder have identified the formation of the CH(3)ĊHCONH(2) radical. researchgate.netresearchgate.net This indicates that the C-H bond on the alpha-carbon is susceptible to breaking under high-energy conditions, a key aspect of its reactivity and stability.
Table 1: Computed Properties of 2-Aminopropanamide (B1330713) hydrochloride
| Property | Value | Source |
| Molecular Formula | C3H9ClN2O | PubChem |
| Molecular Weight | 124.57 g/mol | PubChem |
| IUPAC Name | 2-aminopropanamide;hydrochloride | PubChem |
| InChI Key | FIAINKIUSZGVGX-UHFFFAOYSA-N | PubChem |
| SMILES | CC(C(=O)N)N.Cl | PubChem |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. While no specific MD simulations of 2-aminopropanamide hydrochloride in solution were found, the methodology is highly relevant for understanding its behavior in a biological context.
Furthermore, MD simulations are a powerful tool for studying the structure and dynamics of peptides and proteins where the amide bond, a key feature of this compound, is the linking unit. nih.gov Computational amide I 2D IR spectroscopy, which is often combined with MD simulations, can provide detailed information about the secondary structure and hydrogen bonding of peptides. nih.gov This approach could, in principle, be applied to study the solvation and aggregation of this compound.
Molecular Docking and Ligand-Receptor Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates.
A notable study identified a bacterial periplasmic solute binding protein (MeAmi_SBP) that binds to L-amino acid amides. biorxiv.org Computational docking was used to predict how L-alaninamide binds to this protein. The results showed that L-alaninamide occupies the same binding site as other L-amino acid amides, with key interactions involving the backbone of the molecule. biorxiv.org The study also determined the binding affinity of L-alaninamide to be a K_D of 1.53 μM. biorxiv.org
Molecular docking studies have also been conducted on derivatives of alaninamide. For instance, in the development of drugs for Alzheimer's disease, docking studies have been used to investigate the binding of various compounds to γ-secretase, with L-alaninamide being a component of some of the studied molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. This approach is valuable for optimizing lead compounds in drug discovery.
Several studies have focused on the QSAR of alaninamide derivatives, particularly in the context of developing new anticonvulsant and antinociceptive therapies. researchgate.netconsensus.app These studies have led to the design and synthesis of novel hybrid compounds with potent antiseizure activity. acs.org For example, a series of novel alaninamide derivatives were synthesized and evaluated, with some compounds showing significant activity in animal models of seizures. researchgate.net
While a specific QSAR study for this compound was not identified, the existing research on its derivatives demonstrates the utility of this approach. By systematically modifying the structure of alaninamide and assessing the impact on biological activity, researchers can develop predictive models to guide the design of more potent and selective therapeutic agents. acs.org
Biological and Biochemical Research Avenues of 2 Aminopropanamide Hydrochloride and Its Derivatives
Investigation of Bioactivity and Pharmacokinetics
In Vitro and In Vivo Studies of Biological Pathways
There is a lack of published in vitro and in vivo studies investigating the specific biological pathways affected by 2-Aminopropanamide (B1330713) hydrochloride. While the compound is used in life science research, its direct interactions with cellular and molecular pathways have not been extensively documented. medchemexpress.com
Characterization of Mechanism of Action
The precise mechanism of action for 2-Aminopropanamide hydrochloride has not been characterized in the available scientific literature. Understanding how a compound exerts its effects at a molecular level is crucial for its potential development, but such studies for this specific molecule are yet to be published.
Antimicrobial Properties and Efficacy Studies
There is no direct evidence or published research to suggest that this compound possesses significant antimicrobial properties. Studies on related but distinct chemical structures have shown some antimicrobial effects, but these findings cannot be directly extrapolated to this compound.
Antibacterial Activity Assessments
No specific data from antibacterial activity assessments of this compound are present in the current body of scientific literature.
Antifungal Activity Assessments
Similarly, there are no available studies that have specifically evaluated the antifungal activity of this compound.
Neuropharmacological Research
A review of the literature reveals no dedicated neuropharmacological research on this compound. Its effects on the central or peripheral nervous system have not been a subject of published investigation.
Neuroprotective Potentials and Mechanisms
Research into the neuroprotective effects of 2-aminopropanamide derivatives has uncovered several mechanisms by which these compounds may shield neural tissues from damage. Agents with neuroprotective properties often exhibit anti-apoptotic, anti-inflammatory, and antioxidant characteristics, which are crucial in combating the complex cellular and molecular dysfunctions that arise from brain injury or neurodegenerative diseases. nih.gov Neuroprotective agents can prevent apoptosis by modulating molecules involved in this programmed cell death pathway and can also support neuroplasticity and neurogenesis, thereby improving impaired brain functions. nih.gov
One of the key mechanisms of neuroprotection involves the mitigation of oxidative stress. In the central nervous system, reactive oxygen species (ROS) can lead to lipid peroxidation, a particularly damaging process given the high lipid content of nerve cell membranes. This process produces toxic aldehydes and is accelerated by iron. mdpi.com Some neuroprotective agents work by decreasing the enzymes that produce ROS and by inhibiting processes like ferroptosis. mdpi.com
Furthermore, the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) system is a significant pathway for neuroprotection. This system, when activated, leads to the production of protective enzymes like heme oxygenase-1 (HO-1), which are strongly protective against inflammation, oxidative damage, and cell death in astrocytes and neurons. mdpi.com
Modulatory Effects on Neurotransmission Systems (e.g., GABA Uptake Inhibition)
The modulation of neurotransmitter systems is a critical area of investigation for compounds like 2-aminopropanamide and its derivatives. The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a key target. The modulation of the GABA response can be achieved through various mechanisms, including direct interaction with GABA receptors or by affecting GABA metabolism. nih.govnih.gov
For instance, studies on related amino alcohols have shown that they can inhibit the GABA-degrading enzyme GABA aminotransferase (GABA-T). nih.gov Inhibition of GABA-T leads to increased levels of GABA in the brain, which can enhance the inhibitory tone of the nervous system. nih.gov While some compounds may directly bind to GABA receptors, others, like ethanolamine, appear to exert their effects primarily through the inhibition of GABA catabolism. nih.gov This enhancement of GABAergic function is a promising avenue for therapeutic intervention in conditions characterized by neuronal hyperexcitability.
Anticonvulsant Activity and Sodium Channel Modulation
A significant area of research for 2-aminopropanamide derivatives is their anticonvulsant activity, which is often linked to the modulation of voltage-dependent sodium channels. nih.govnih.gov A series of α-amino amide compounds have been examined for their ability to block sodium channels and their corresponding anticonvulsant effects. nih.gov A strong correlation has been observed between a compound's ability to control seizures and its affinity for the site-2 of the sodium channel. nih.gov
Compounds that exhibit low micromolar binding to the Na+ channel site-2 are often effective anticonvulsants, while those with low affinity for this site fail to control seizures. nih.gov This suggests that the interaction with the neuronal voltage-dependent sodium channel is a primary mechanism behind the anticonvulsant properties of these compounds. nih.gov Interestingly, both the anticonvulsant and sodium channel blocking activities appear to be independent of the stereochemistry of the aminoamide moiety. nih.gov
Table 1: Anticonvulsant Activity and Sodium Channel Binding of α-Amino Amide Derivatives
| Compound Feature | Observation | Reference |
|---|---|---|
| Anticonvulsant Activity | Correlates with low micromolar binding to Na+ channel site-2. | nih.gov |
| Sodium Channel Affinity | Compounds with low site-2 affinity are ineffective in seizure control. | nih.gov |
| Stereochemistry | Anticonvulsant and Na+ channel blocking activities are independent of stereochemistry. | nih.gov |
| Mechanism of Action | The anticonvulsant properties are likely a direct result of their interaction with the neuronal voltage-dependent sodium channel. | nih.gov |
Ligand Binding to G Protein-Coupled Receptors (e.g., 5-HT2AR)
The interaction of small molecules with G protein-coupled receptors (GPCRs) is a cornerstone of modern pharmacology. The serotonin (B10506) 5-HT2A receptor (5-HT2AR), a prominent GPCR, is a target for various therapeutic agents. nih.govnih.gov The binding of ligands to this receptor is a complex process involving specific interactions with amino acid residues within the binding pocket. nih.gov
For example, the endogenous agonist serotonin binds to the 5-HT2A receptor through an interaction between its primary amino group and the conserved Asp3.32(155). nih.gov Computational models and site-directed mutagenesis studies have revealed that other residues, such as Ser3.36(159), can also form hydrogen bonds with the same functional group of specific ligands, further anchoring them in the binding pocket. nih.gov The nature of these interactions can be influenced by the structure of the ligand, with bulkier ligands being sterically hindered from forming certain bonds. nih.gov Understanding these binding modes is crucial for the design of new ligands with specific signaling properties. nih.gov
Table 2: Ligand Interaction with the 5-HT2A Receptor
| Ligand | Interaction with Asp3.32(155) | Interaction with Ser3.36(159) | Reference |
|---|---|---|---|
| Serotonin | Yes | Yes | nih.gov |
| Lysergic acid diethylamide (LSD) | Yes | No (due to steric hindrance) | nih.gov |
| N,N-dimethyl 5-HT | Yes | No (due to steric hindrance) | nih.gov |
Anti-inflammatory Response Modulation
The modulation of the anti-inflammatory response is another promising research avenue for derivatives of 2-aminopropanamide. Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is a key component of many neurological disorders. nih.gov
Certain natural compounds have demonstrated the ability to modulate these inflammatory processes. For instance, curcumin, a natural polyphenol, exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key protein involved in inflammation and apoptosis. mdpi.com Similarly, flavonoids have been shown to decrease the formation of cytokines like TNF-alpha and IL-1beta by microglia and astrocytes by modulating regulatory proteins such as Nf-kB and the NLRP3 inflammasome. mdpi.com The exploration of 2-aminopropanamide derivatives for similar anti-inflammatory capabilities is a logical extension of this research.
Role in Peptide Chemistry and Bio-conjugation
(S)-2-aminopropanamide, also known as L-alaninamide, is the parent compound of (S)-2-aminopropanamide hydrochloride. nih.gov As a derivative of the amino acid alanine (B10760859), it serves as a building block in peptide chemistry. The primary amide and the alpha-amino group provide reactive sites for the formation of peptide bonds and for conjugation to other molecules. This makes it a useful component in the synthesis of peptidomimetics and other bioactive compounds. Its simple structure allows for its incorporation into larger molecules to modify their solubility, charge, and biological activity.
Radioprotective Effects of Derivatives
The development of radioprotective agents is a critical area of research, particularly for mitigating the harmful effects of ionizing radiation. nih.gov The primary mechanism of radiation damage is the generation of free radicals that interact with and damage biomolecules. nih.gov Therefore, agents that can scavenge free radicals or prevent their formation can function as radioprotectors. nih.gov
Research has explored various compounds for their radioprotective effects, including derivatives of 2-aminoethanethiol. nih.gov The modification of these derivatives, for instance, through n,n'-polymethylene bridging, has been investigated to enhance their protective capabilities. nih.gov Furthermore, some agents can upregulate endogenous radioprotective factors, such as cytokines and growth factors, which stimulate hematopoietic stem cell progenitors and promote bone marrow repopulation. nih.gov The investigation of 2-aminopropanamide derivatives for similar radioprotective properties, potentially through antioxidant mechanisms or the stimulation of endogenous protective pathways, represents a valuable area of future research.
Advanced Analytical and Spectroscopic Characterization in Research of 2 Aminopropanamide Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Acidity Constant Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Aminopropanamide (B1330713) hydrochloride. hyphadiscovery.com Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.
In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals correspond to the different types of protons in the molecule. For L-Alaninamide hydrochloride, the proton spectrum typically shows distinct signals for the methyl (CH₃) protons, the alpha-proton (α-CH), and the amine (NH₂) and amide (CONH₂) protons. chemicalbook.com The coupling between adjacent protons, observed as splitting in the signals, helps to establish the connectivity of the atoms.
¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. pharmaffiliates.com Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number and types of carbon environments.
Beyond basic structural confirmation, NMR can be employed for more advanced studies. For instance, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals and to confirm the bonding network within the molecule. youtube.com Furthermore, specialized NMR experiments can be utilized to determine the acidity constants (pKa values) of the ionizable groups, namely the amino group, by monitoring the chemical shift changes as a function of pH.
Table 1: Representative NMR Data for L-Alaninamide Hydrochloride
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.5 | Doublet | CH₃ |
| ¹H | ~4.0 | Quartet | α-CH |
| ¹H | ~7.5, ~7.8 | Broad Singlets | CONH₂ |
| ¹H | ~8.4 | Broad Singlet | NH₃⁺ |
| ¹³C | ~17 | - | CH₃ |
| ¹³C | ~50 | - | α-CH |
| ¹³C | ~172 | - | C=O |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of 2-Aminopropanamide hydrochloride. chemicalbook.com The molecular weight of the compound is a fundamental property, and for this compound, it is 124.57 g/mol . fujifilm.compharmacompass.com
In a typical mass spectrometry experiment, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M+H]⁺ for the free base) confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. nih.gov
Tandem mass spectrometry (MS/MS) is particularly useful for structural analysis. nih.gov In an MS/MS experiment, the molecular ion is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation patterns would include the loss of ammonia (B1221849) (NH₃) and the loss of the amide group (CONH₂), which helps to confirm the presence of these functional groups and their connectivity.
Chromatographic Techniques (HPLC, LC-MS) for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related substances or impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. aquigenbio.com
In an HPLC analysis, the sample is passed through a column packed with a stationary phase, and the separation is achieved based on the differential interactions of the components with the stationary and mobile phases. For a chiral compound like L-Alaninamide hydrochloride, chiral HPLC columns can be used to separate the enantiomers and determine the enantiomeric purity. researchgate.net The purity of the sample is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. chromatographyshop.comnih.gov This hyphenated technique is particularly powerful for identifying and quantifying impurities, even at very low levels. The retention time from the LC provides one level of identification, while the mass spectrum provides definitive structural information about the separated components.
X-ray Crystallography for Solid-State Conformation and Supramolecular Structures
The crystal structure reveals how the molecules are arranged in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding. In the case of this compound, the protonated amino group and the amide group are capable of forming extensive hydrogen bond networks with the chloride counter-ion and with neighboring molecules. These interactions play a crucial role in stabilizing the crystal structure and influencing the physical properties of the solid.
Vibrational Spectroscopy (IR, Raman) for Molecular Vibrations and Bonding Analysis
The IR spectrum of this compound will show characteristic absorption bands corresponding to the stretching and bending vibrations of the different functional groups. For example, the N-H stretching vibrations of the amino and amide groups, the C-H stretching of the methyl and methine groups, and the C=O stretching of the amide carbonyl group will all appear at distinct frequencies.
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman and IR are different, so some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. Together, these techniques provide a comprehensive vibrational fingerprint of the molecule, which can be used for identification and to study intermolecular interactions.
Table 2: Key Spectroscopic and Analytical Data for this compound
| Property | Value | Technique | Reference |
| Molecular Weight | 124.57 g/mol | Mass Spectrometry | fujifilm.compharmacompass.com |
| Molecular Formula | C₃H₉ClN₂O | - | nih.govnih.gov |
| Melting Point | 212-217 °C | - | ichemical.com |
Emerging Research Directions and Future Perspectives for 2 Aminopropanamide Hydrochloride
Novel Applications in Medicinal Chemistry and Drug Discovery
2-Aminopropanamide (B1330713) hydrochloride serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. fengchengroup.com Its structural properties make it a valuable component in the development of new drugs. fengchengroup.com
Key Research Areas:
Antimicrobial Agents: The compound is utilized in the synthesis of novel antibacterial and antifungal agents. fengchengroup.com Research is ongoing to create more potent and broad-spectrum antimicrobial drugs by modifying the core structure of 2-aminopropanamide. For instance, novel benzothiazole (B30560) derivatives have been synthesized and shown to possess significant antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Anticancer Drug Development: 2-Aminopropanamide hydrochloride is a precursor in the synthesis of potential anticancer compounds. fengchengroup.com Studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines, paving the way for the development of new therapeutic options.
Peptide-Based Drugs: As an amino acid derivative, it is a fundamental component in the synthesis of peptide-based drugs. fengchengroup.com These drugs are designed to mimic natural peptides and can have a wide range of therapeutic applications.
Table 1: Applications of this compound in Medicinal Chemistry
| Application Area | Research Focus | Potential Impact |
|---|---|---|
| Antibacterial Agents | Synthesis of new compounds to combat bacterial infections. fengchengroup.com | Addressing antibiotic resistance. |
| Antifungal Agents | Development of medications for treating fungal infections. fengchengroup.com | New treatments for systemic and topical fungal diseases. |
| Anticancer Agents | Synthesis of drugs to inhibit cancer cell growth. fengchengroup.com | Novel cancer therapies. |
| Peptide Synthesis | Used as a building block for peptide-based pharmaceuticals. fengchengroup.com | Development of targeted therapies with high specificity. |
Advancements in Asymmetric Catalysis and Green Chemistry
The chiral nature of this compound makes it a valuable tool in asymmetric catalysis, a field focused on controlling the stereochemistry of chemical reactions. nbinno.com This is particularly important in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological activities.
Key Developments:
Chiral Auxiliaries: It is employed as a chiral auxiliary to guide the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds. nbinno.com
Organocatalysis: Primary α-amino amides, derived from compounds like this compound, are being investigated as efficient organocatalysts. mdpi.com These catalysts are often more environmentally friendly than traditional metal-based catalysts.
Racemization-Free Coupling Reagents: Research is focused on developing racemization-free methods for amide and peptide synthesis, which is crucial for maintaining the stereochemical integrity of the final product. rsc.org This aligns with the principles of green chemistry by reducing waste and improving efficiency.
Aza-Michael Reactions: Asymmetric aza-Michael reactions, which form new carbon-nitrogen bonds, are a key area of research. beilstein-journals.orgnih.gov Organocatalysts derived from amino amides have shown promise in catalyzing these reactions with high yields and enantioselectivity, contributing to the development of bioactive nitrogen-containing compounds. nih.gov
Exploration of New Chemical Space through Derivatization
The ability to easily modify the structure of this compound allows for the exploration of new chemical space and the creation of novel derivatives with unique properties. chemicalbook.com
Methods of Derivatization:
Amide Derivatives: The amide group can be modified to create a wide range of derivatives. For example, it is used in the preparation of novel amide derivatives of steroidal compounds. chemicalbook.com
Thiazole Derivatives: The amino group can be incorporated into heterocyclic structures, such as thiazoles, to generate compounds with diverse biological activities. derpharmachemica.com The synthesis of 2-aminothiazole (B372263) derivatives has been a subject of interest for their potential applications. derpharmachemica.com
Multicomponent Reactions: One-pot multicomponent reactions are being utilized to efficiently synthesize complex molecules from simple starting materials, including derivatives of 2-aminopropanamide. nih.gov
Table 2: Examples of Derivatization Strategies
| Derivative Class | Synthetic Approach | Potential Applications |
|---|---|---|
| Steroidal Amides | Reaction with steroidal precursors. chemicalbook.com | Glucocorticoid activity. chemicalbook.com |
| 2-Aminothiazoles | Cyclo-condensation reactions. derpharmachemica.com | Antimicrobial agents. nih.gov |
| 2-Aminopyridines | Multicomponent reactions with enaminones. nih.gov | Antibacterial agents. nih.gov |
| Benzothiazoles | Multi-step synthesis from benzonitriles. researchgate.net | Anticancer and antioxidant activity. researchgate.net |
Interdisciplinary Research with Materials Science and Nanotechnology
The unique properties of this compound and its derivatives are being explored in the fields of materials science and nanotechnology.
Emerging Applications:
Thermoresponsive Hydrogels: Incorporation of this compound into polymer systems can lead to the creation of thermoresponsive hydrogels. These materials exhibit changes in their properties in response to temperature variations and have potential applications in drug delivery and tissue engineering.
Nanoparticle Functionalization: The amino and amide groups of this compound can be used to functionalize the surface of nanoparticles, altering their properties and enabling their use in targeted drug delivery and bio-imaging.
While direct research linking this compound to materials science and nanotechnology is still emerging, the functional groups present in the molecule offer significant potential for future exploration in these interdisciplinary areas.
Synergy of Computational and Experimental Approaches in Molecular Design
The combination of computational modeling and experimental synthesis is accelerating the discovery and optimization of new molecules based on the this compound scaffold.
Integrated Approaches:
Molecular Docking: Computational docking studies are used to predict how derivatives of this compound will interact with biological targets, such as enzymes and receptors. nih.gov This helps in the rational design of more potent and selective drugs.
QSAR (Quantitative Structure-Activity Relationship): QSAR models can be developed to correlate the chemical structure of derivatives with their biological activity, providing insights for designing new compounds with improved properties.
Reaction Mechanism Studies: Computational chemistry can be employed to understand the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the development of more efficient synthetic routes.
The synergy between computational predictions and experimental validation allows for a more targeted and efficient approach to molecular design, ultimately saving time and resources in the development of new pharmaceuticals and materials.
Q & A
Q. How to stabilize this compound during long-term storage for reproducible experiments?
Q. What purification techniques are optimal for scaling up this compound synthesis?
- Answer : Flash chromatography (silica gel, methanol/chloroform gradients) isolates intermediates, while recrystallization from ethanol/water mixtures yields high-purity hydrochloride salts. Monitor by TLC (Rf ~0.3 in 10% MeOH/CHCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
